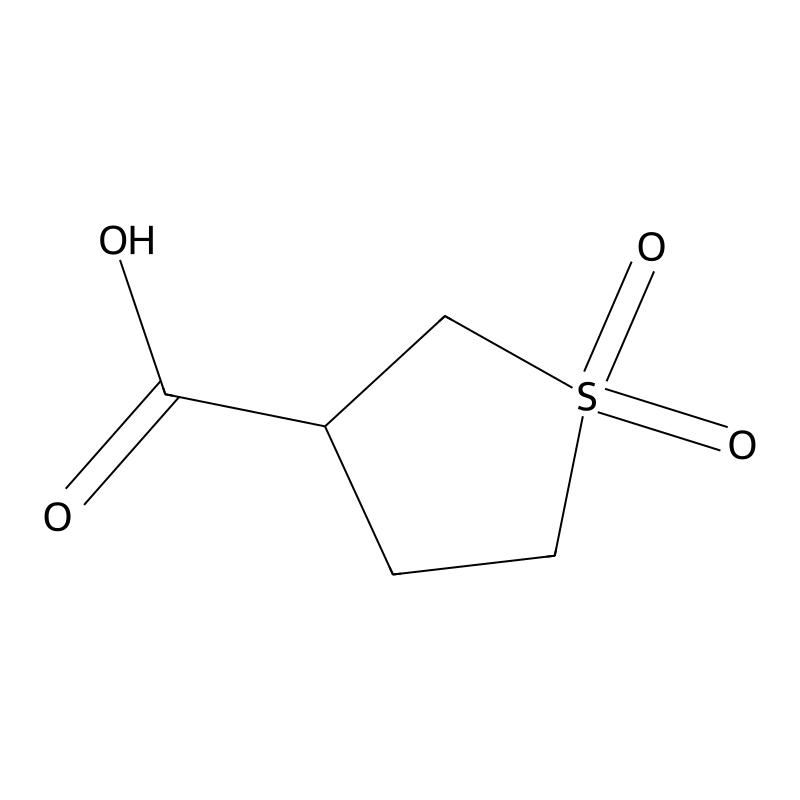

1,1-dioxothiolane-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor in Organic Synthesis:

Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide (THTCO) serves as a valuable precursor in organic synthesis due to its unique functional group combination. The presence of a carboxylic acid group and a sulfone moiety allows for diverse synthetic transformations. Studies have reported its application in the synthesis of various heterocyclic compounds, including thiophene derivatives, pyrroles, and pyrazoles. [PubChem, Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide, ]

Potential Biological Activity:

Limited research suggests potential biological activities associated with THTCO. Studies have explored its anti-inflammatory and antimicrobial properties. However, further research is necessary to validate these findings and elucidate the underlying mechanisms of action. [SCBT, tetrahydrothiophene-3-carboxylic acid 1,1-dioxide, ]

Research Tool in Medicinal Chemistry:

THTCO can be employed as a research tool in medicinal chemistry due to its structural similarity to naturally occurring molecules. By incorporating THTCO into bioactive molecules, researchers can gain insights into the structure-activity relationship and potentially identify novel drug candidates. [Ambeed, 4785-67-5|Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide, ]

1,1-Dioxothiolane-3-carboxylic acid is a sulfur-containing heterocyclic compound characterized by its unique dioxothiolane ring structure. This compound features a carboxylic acid functional group, making it a member of the broader class of carboxylic acids. The presence of sulfur in the dioxothiolane ring contributes to its distinct chemical properties and potential biological activities. The molecular formula is C₅H₆O₄S₂, and the structure includes two carbonyl groups adjacent to the sulfur atoms, which influence its reactivity and interactions with other chemical species.

- Esterification: Reacts with alcohols to form esters in the presence of an acid catalyst.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a thiolane derivative.

- Nucleophilic Acyl Substitution: The carboxylic acid group can be converted into more reactive derivatives such as acid chlorides using reagents like thionyl chloride .

The reactions are often influenced by the presence of the dioxothiolane ring, which can stabilize certain intermediates or enhance reactivity.

Several synthesis methods for 1,1-dioxothiolane-3-carboxylic acid have been documented:

- Cyclization Reactions: It can be synthesized through cyclization of appropriate precursors containing both thiol and carboxylic acid functionalities under acidic conditions.

- Oxidative Methods: Oxidation of thiol-containing compounds can yield dioxothiolane derivatives, followed by functionalization to introduce the carboxylic acid group.

- Multistep Synthesis: A combination of reactions involving alkylation and subsequent oxidation steps can also be employed to construct the desired compound .

1,1-Dioxothiolane-3-carboxylic acid has several potential applications:

- Pharmaceuticals: Due to its unique structure, it may serve as a lead compound in drug development, particularly for diseases involving oxidative stress or inflammation.

- Biochemical Research: Its ability to interact with proteins makes it useful in studying enzyme mechanisms and protein-ligand interactions.

- Agricultural Chemistry: Potential applications in agrochemicals for pest control or as growth regulators have also been explored.

Interaction studies involving 1,1-dioxothiolane-3-carboxylic acid focus on its binding affinities with various biomolecules. Preliminary research suggests that it may interact with enzymes through non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions could modulate enzyme activity or stability, making this compound a candidate for further pharmacological exploration.

Several compounds share structural similarities with 1,1-dioxothiolane-3-carboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Thiolane-3-carboxylic acid | Contains a thiolane ring without dioxo groups | Lacks the additional carbonyl functionalities |

| 2-Thiophenecarboxylic acid | Aromatic thiophene ring with a carboxyl group | Exhibits different electronic properties due to aromaticity |

| 2-Mercaptobutyric acid | Aliphatic chain with a thiol group | More straightforward reactivity compared to dioxothiolanes |

These compounds differ primarily in their electronic properties and reactivity profiles due to variations in their functional groups and ring structures. The unique presence of the dioxothiolane ring in 1,1-dioxothiolane-3-carboxylic acid enhances its potential reactivity and biological activity compared to its analogs.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant